2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol 2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1251579-91-5
VCID: VC4806622
InChI: InChI=1S/C20H14BrFN4O3S/c1-28-13-5-2-11(3-6-13)16-9-17(27)24-20(23-16)30-10-18-25-19(26-29-18)12-4-7-15(22)14(21)8-12/h2-9H,10H2,1H3,(H,23,24,27)
SMILES: COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Molecular Formula: C20H14BrFN4O3S
Molecular Weight: 489.32

2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

CAS No.: 1251579-91-5

Cat. No.: VC4806622

Molecular Formula: C20H14BrFN4O3S

Molecular Weight: 489.32

* For research use only. Not for human or veterinary use.

2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol - 1251579-91-5

Specification

CAS No. 1251579-91-5
Molecular Formula C20H14BrFN4O3S
Molecular Weight 489.32
IUPAC Name 2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C20H14BrFN4O3S/c1-28-13-5-2-11(3-6-13)16-9-17(27)24-20(23-16)30-10-18-25-19(26-29-18)12-4-7-15(22)14(21)8-12/h2-9H,10H2,1H3,(H,23,24,27)
Standard InChI Key XPDNLVNQCLOFFV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br

Introduction

Structural Characterization and Key Features

The compound consists of a pyrimidin-4-ol core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 3-bromo-4-fluorophenyl group.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₂₀H₁₄BrFN₄O₂S
Molecular Weight473.27 g/mol
Hypothetical LogP~4.5 (estimated)
Polar Surface Area~72 Ų (estimated)

Note: Values are extrapolated from structurally similar compounds, such as those in and .

Synthetic Pathways and Methodologies

The synthesis likely involves multistep reactions combining heterocycle formation and functional group transformations.

Core Pyrimidin-4-ol Formation

Pyrimidin-4-ol derivatives are typically synthesized via cyclization reactions of nitriles or amidines. For example, 6-(4-methoxyphenyl)pyrimidin-4-ol could be prepared by reacting a substituted amidine with a β-keto ester under acidic conditions .

Thioether Linkage Construction

The thioether group is introduced via nucleophilic substitution. A halogenated methylene oxadiazole (e.g., bromo or chloro derivatives) reacts with a thiolate (e.g., derived from pyrimidin-4-ol) in a polar aprotic solvent (e.g., DMF) .

1,2,4-Oxadiazole Synthesis

1,2,4-Oxadiazoles are often formed via cyclocondensation of nitrile oxides with amines or amidoximes. For the 3-(3-bromo-4-fluorophenyl) substituent, bromination and fluorination of the phenyl ring would occur prior to oxadiazole formation .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundCAS NumberKey Differences
6-(4-Methoxyphenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol1021211-42-6o-Tolyl substituent instead of 3-bromo-4-fluorophenyl
[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine937651-13-3Methanamine group; no pyrimidinol or thioether

Functional Group Impact

  • Thioether (–S–): Enhances lipophilicity and redox activity, potentially influencing bioavailability and target binding .

  • 3-Bromo-4-fluorophenyl: Bromine introduces steric bulk and electronic effects, while fluorine enhances metabolic stability .

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Ensuring precise substitution patterns on the phenyl and oxadiazole rings.

  • Purification: Handling bromine’s reactivity during chromatography.

Computational Modeling

Molecular docking studies could predict interactions with targets like kinases or G-quadruplex DNA, guiding further optimization .

ParameterRecommendation
Thermal StabilityAvoid prolonged heating (>80°C)
Light SensitivityStore in amber vials under inert gas
ToxicityHandle with gloves; avoid skin contact

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